molecular formula C19H20Cl2N2O3 B6452048 3-chloro-4-{[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]methoxy}pyridine CAS No. 2640980-10-3

3-chloro-4-{[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]methoxy}pyridine

Cat. No.: B6452048
CAS No.: 2640980-10-3
M. Wt: 395.3 g/mol
InChI Key: ZBHCMAYTXPLBKW-UHFFFAOYSA-N
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Description

3-chloro-4-{[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]methoxy}pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group and a methoxy group linked to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-{[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]methoxy}pyridine typically involves multiple steps, starting with the preparation of the pyridine ring and the piperidine ring separately, followed by their coupling.

    Preparation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Preparation of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the cyclization of appropriate precursors.

    Coupling Reaction: The final step involves the coupling of the pyridine and piperidine rings. This can be achieved through nucleophilic substitution reactions, where the methoxy group on the pyridine ring reacts with the piperidine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the chloro groups, potentially converting them to hydrogen atoms.

    Substitution: The chloro groups on the pyridine and benzoyl rings can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to facilitate the reaction.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dechlorinated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the piperidine ring is particularly interesting for its potential interactions with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The combination of the pyridine and piperidine rings, along with the chloro and methoxy substituents, may confer interesting pharmacological activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-chloro-4-{[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]methoxy}pyridine would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The chloro and methoxy groups could play a role in binding to the active site of enzymes or receptors, while the piperidine ring may enhance the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-{[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]methoxy}benzene
  • 3-chloro-4-{[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]methoxy}thiophene

Uniqueness

Compared to similar compounds, 3-chloro-4-{[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]methoxy}pyridine stands out due to the presence of the pyridine ring, which can participate in additional types of chemical reactions, such as coordination with metal ions. This makes it a more versatile compound for various applications in research and industry.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O3/c1-25-17-3-2-14(20)10-15(17)19(24)23-8-5-13(6-9-23)12-26-18-4-7-22-11-16(18)21/h2-4,7,10-11,13H,5-6,8-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHCMAYTXPLBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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